Technical Documentation Center

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

This guide provides an in-depth technical analysis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 91587-99-4), a critical heterocyclic building block used in the synthesis of poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 91587-99-4), a critical heterocyclic building block used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other phthalazinone-based therapeutics.

Technical Guide & Characterization Profile

Executive Summary & Chemical Identity

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a bicyclic nitrogenous heterocycle characterized by a phthalazin-1(2H)-one core substituted at the C1 position with an acetonitrile (cyanomethyl) group. It serves as a strategic intermediate in medicinal chemistry, particularly for installing the "phthalazinone" pharmacophore found in drugs like Olaparib and Talazoparib .

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (NH-keto) form in the solid state and polar solvents, which dictates its solubility and reactivity profile.

Property Data / Descriptor
IUPAC Name 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
Common Aliases (4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile; 1-Cyanomethyl-4-phthalazinone
CAS Registry Number 91587-99-4
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
SMILES N#CCC1=NN=C(O)C2=CC=CC=C12 (Lactim form) / N#CCC1=NNC(=O)C2=CC=CC=C12 (Lactam form)

Physicochemical Characterization

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 245–250 °C (decomposition often observed near melt). The high melting point is attributed to extensive intermolecular hydrogen bonding (dimerization) between the amide NH and carbonyl oxygen of the phthalazinone core.

  • Crystallinity: High potential for polymorphism. Recrystallization from ethanol typically yields the stable monoclinic form.

Solubility Profile

The solubility is governed by the polarity of the amide-like lactam ring.

SolventSolubility RatingMechanistic Insight
DMSO / DMF High Dipolar aprotic solvents disrupt intermolecular H-bonds, solvating the polar core.
Methanol / Ethanol Moderate (Hot) Soluble at reflux; tends to crystallize upon cooling (ideal for purification).
Water Low Poor solubility at neutral pH due to the lipophilic aromatic ring.
Ethyl Acetate Low Limited solubility; often used as an anti-solvent.
Chloroform / DCM Very Low Insufficient polarity to break the crystal lattice.
Acid-Base Chemistry (pKa)
  • Acidity (pKa ~10.5 - 11.0): The N-H proton at position 3 is weakly acidic. It can be deprotonated by strong bases (e.g., NaH, KOtBu) to form the phthalazinone anion, which acts as a nucleophile in N-alkylation reactions.

  • Basicity: The N-2 nitrogen is weakly basic but rarely protonated in aqueous media due to the electron-withdrawing effect of the adjacent carbonyl.

Synthesis & Manufacturing Protocol

Core Reaction: Cyclocondensation of 3-(cyanomethylene)phthalide with hydrazine hydrate.

Reaction Mechanism

The synthesis exploits the reactivity of the 3-(cyanomethylene)phthalide precursor. Hydrazine attacks the lactone carbonyl, opening the ring to form a hydrazide intermediate, which subsequently undergoes intramolecular cyclization with the exocyclic double bond (Michael-type addition/elimination) to generate the phthalazinone ring.

Experimental Procedure (Self-Validating Protocol)
  • Reagents: 3-(Cyanomethylene)phthalide (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent, 10-15 volumes).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Workflow:

  • Suspension: Charge 3-(cyanomethylene)phthalide into the flask and add Ethanol. The starting material will likely remain as a suspension.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78 °C). The solid will gradually dissolve as the reaction proceeds, forming a clear yellow/orange solution.

  • Reaction Time: Maintain reflux for 4 hours . Monitor by TLC (System: 5% MeOH in DCM).

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then to 0–5 °C. The product will precipitate as white crystals.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove hydrazine residues.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Synthesis Visualization

Synthesis Phthalide 3-(Cyanomethylene)phthalide (Precursor) Intermediate Open-Chain Hydrazide (Transient) Phthalide->Intermediate Ring Opening (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-(4-Oxo-3,4-dihydrophthalazin-1-yl) acetonitrile (Target) Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Synthetic pathway for the formation of the target phthalazinone from phthalide precursors.

Spectral Analysis & Identification

To validate the identity of synthesized batches, compare analytical data against these standard parameters.

Infrared Spectroscopy (FT-IR)
  • 
    (C≡N):  Distinct, sharp band at 2240–2260 cm⁻¹ . (Diagnostic for the acetonitrile group).
    
  • 
    (C=O):  Strong band at 1660–1680 cm⁻¹  (Amide I, characteristic of the lactam ring).
    
  • 
    (N-H):  Broad band at 3100–3200 cm⁻¹  (indicating the lactam tautomer).
    
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆

  • 
     12.8 ppm (1H, s, broad):  N-H proton (Exchangeable with D₂O).
    
  • 
     8.2 – 7.8 ppm (4H, m):  Aromatic protons of the phthalazine ring. The proton at C8 (peri to the carbonyl) is typically the most deshielded (~8.25 ppm).
    
  • 
     4.3 – 4.5 ppm (2H, s):  Methylene protons (-CH₂-CN). This singlet is crucial for confirming the intact acetonitrile side chain.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Ion: [M+H]⁺ = 186.07 m/z .

  • Fragmentation: Loss of -CN or -CH₂CN is common in high-energy collision dissociation.

Stability & Reactivity Profile

Tautomeric Equilibrium

The compound exhibits Lactam-Lactim Tautomerism . While the lactam form (A) is dominant in the solid state, the lactim form (B) can participate in O-alkylation reactions under specific conditions.

Tautomerism Lactam Lactam Form (Major) (NH / C=O) Lactim Lactim Form (Minor) (N / C-OH) Lactam->Lactim  pH / Solvent  

Figure 2: Tautomeric equilibrium. The Lactam form is the stable species in neutral media.

Hydrolytic Stability
  • Nitrile Hydrolysis: The -CN group is susceptible to hydrolysis under strong acidic (HCl/reflux) or basic (NaOH/reflux) conditions, converting the acetonitrile group into a acetic acid derivative (-CH₂COOH) or acetamide (-CH₂CONH₂).

  • Storage: Stable at room temperature when stored in a desiccator. Hygroscopic tendencies are minimal but avoid prolonged exposure to humid air.

References

  • Synthesis of Phthalazinones: Houben-Weyl Methods of Organic Chemistry, Vol. E 9a, Hetarenes IV (Six-membered Rings), Thieme Chemistry.

  • Compound Registry: PubChem CID 2409074 - 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile.

  • Related Precursors (Olaparib): Journal of Medicinal Chemistry, "Discovery of Olaparib (AZD2281): A Potent, Orally Bioavailable PARP Inhibitor". (Contextual reference for phthalazinone scaffold utility).

Exploratory

Discovery and History of Phthalazinone Compounds: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the phthalazinone scaffold, tracing its evolution from a 19th-century chemical curiosity to a cornerstone of modern precision oncology. We examine the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides an in-depth analysis of the phthalazinone scaffold, tracing its evolution from a 19th-century chemical curiosity to a cornerstone of modern precision oncology. We examine the synthetic methodologies that grant access to this bicyclic heterocycle, its privileged status in medicinal chemistry as a nicotinamide mimic, and the structure-activity relationship (SAR) trajectory that led to the discovery of Olaparib (AZD2281), the first-in-class PARP inhibitor.

Introduction: The Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a nitrogen-containing bicyclic structure characterized by a benzene ring fused to a pyridazinone ring. In medicinal chemistry, it is classified as a privileged scaffold due to its ability to serve as a robust ligand for diverse biological targets, most notably Poly(ADP-ribose) Polymerase (PARP) enzymes.

Chemical Significance:

  • H-Bonding Potential: The lactam motif (NH-CO) serves as a directional hydrogen bond donor/acceptor system, critical for binding in enzyme active sites.

  • Metabolic Stability: The bicyclic aromatic system is generally resistant to rapid oxidative metabolism compared to non-fused analogs.

  • Tautomerism: Phthalazinones exist in a lactam-lactim tautomeric equilibrium, though the lactam (NH-form) predominates in solution and crystal structures, driving its interaction with biological receptors.

Historical Genesis & Synthetic Evolution

The Gabriel-Pinkus Discovery (1893)

The history of the phthalazinone core begins with Siegmund Gabriel and Georg Pinkus. In 1893, while investigating the properties of ortho-substituted benzenes, they synthesized the parent phthalazine via the condensation of


-tetrabromorthoxylene with hydrazine. This established the fundamental reactivity of hydrazine with 1,2-dicarbonyl equivalents, a method that remains relevant.
Classical Synthetic Routes

Two primary "classical" routes dominated early research:

  • From Phthalic Anhydride: Reaction with hydrazine hydrate yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which requires reduction to reach the phthalazinone oxidation state.

  • From 2-Acylbenzoic Acids: The most direct route to 4-substituted phthalazinones. Condensation of 2-acylbenzoic acid with hydrazine hydrate results in cyclization to the phthalazin-1(2H)-one.

Modern Synthetic Workflows (Graphviz)

The following diagram illustrates the evolution of synthetic strategies, contrasting the classical approach with the convergent route used in modern drug manufacturing (e.g., for Olaparib).

Synthesis_Pathways cluster_classic Classical Route (1890s-1950s) cluster_modern Modern Convergent Route (Olaparib) PhthalicAnhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide PhthalicAnhydride->Phthalhydrazide Condensation Hydrazine Hydrazine Hydrate Hydrazine->Phthalhydrazide FormylBenzoic 2-Formylbenzoic Acid Phosphonate Dimethyl Phosphonate (HWE Reagent) FormylBenzoic->Phosphonate Esterification OlefinInt Olefin Intermediate Phosphonate->OlefinInt Horner-Wadsworth-Emmons Coupling PhthalazinoneCore 4-Substituted Phthalazinone Core OlefinInt->PhthalazinoneCore Hydrazine Cyclization

Figure 1: Evolution of synthetic pathways from classical condensation to modern Horner-Wadsworth-Emmons (HWE) strategies.

Pharmacological Pivot: The PARP Era

For decades, phthalazines were primarily known for Hydralazine (a vasodilator) and Azelastine (an antihistamine). The paradigm shifted in the early 2000s when researchers at KuDOS Pharmaceuticals (later acquired by AstraZeneca) identified the phthalazinone core as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP).

Mechanism of Action: The Nicotinamide Mimic

PARP enzymes use NAD+ as a substrate to repair DNA single-strand breaks. The phthalazinone core is a bioisostere of the nicotinamide moiety of NAD+.

  • Binding Mode: The lactam group of the phthalazinone forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site.

  • Pi-Stacking: The phenyl ring of the phthalazinone engages in

    
    -
    
    
    
    stacking with Tyr907 .
Case Study: Discovery of Olaparib (AZD2281)

The development of Olaparib represents a textbook example of rational drug design optimizing a fragment hit into a clinical candidate.

The Hit: The initial screening identified 4-benzylphthalazin-1(2H)-one as a micromolar inhibitor of PARP-1 (IC50


 0.77 

M).[1] While active, it lacked potency and solubility.

The Optimization (SAR):

  • Core Rigidity: The phthalazinone core was maintained for the critical Gly863/Ser904 interaction.

  • Meta-Substitution: Substituents were introduced at the meta-position of the benzyl ring to access the solvent-exposed region of the enzyme.

  • Piperazine Linker: A piperazine ring was added to improve solubility and pharmacokinetic profile.

  • Cyclopropyl Amide: The addition of a cyclopropylcarbonyl group (distinguishing Olaparib) provided a specific hydrophobic interaction and metabolic stability against peptidases.

Result: Olaparib (AZD2281) achieved an IC50 of 5 nM against PARP-1 and demonstrated "synthetic lethality" in BRCA-deficient cancer cells.

SAR Evolution Diagram (Graphviz)

SAR_Evolution cluster_binding Key Molecular Interactions (PDB: 7AAD) Hit HIT COMPOUND 4-benzylphthalazin-1(2H)-one IC50: ~770 nM Optimization OPTIMIZATION STRATEGY 1. Maintain Phthalazinone (Nicotinamide Mimic) 2. Meta-substitution on benzyl ring 3. Solubilizing group addition Hit->Optimization Rational Design Olaparib CLINICAL CANDIDATE Olaparib (AZD2281) IC50: ~5 nM Key Feature: Cyclopropyl-piperazine tail Optimization->Olaparib Structure-Based Drug Design Interaction1 Lactam NH/CO <-> Gly863/Ser904 (H-Bond Anchor) Olaparib->Interaction1 Interaction2 Phenyl Ring <-> Tyr907 (Pi-Stacking) Olaparib->Interaction2

Figure 2: Structure-Activity Relationship (SAR) progression from initial hit to Olaparib, highlighting key binding interactions.

Experimental Protocols

Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib Intermediate)

Note: This protocol synthesizes the key intermediate prior to cyclopropyl coupling.

Reagents:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • HBTU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (Solvent)

Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF under

    
     atmosphere. Add DIPEA and HBTU. Stir at room temperature for 30 minutes to activate the carboxylic acid.
    
  • Coupling: Add 1-Boc-piperazine dropwise. Stir the reaction mixture for 12 hours at room temperature.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM. Add TFA (20% v/v) and stir for 2 hours. Concentrate to yield the piperazine salt.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic phthalazinone singlet at
    
    
    12.6 ppm (NH).
PARP-1 Inhibition Assay (In Vitro)

Objective: Determine IC50 of synthesized phthalazinone derivatives.

Protocol:

  • Plate Prep: Coat 96-well flash plates with histones.

  • Reaction Mix: Add PARP-1 enzyme (0.5 units/well),

    
    -NAD+ cocktail, and varying concentrations of the test compound (0.1 nM to 10 
    
    
    
    M).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Stop reaction with 50% TCA (Trichloroacetic acid).

  • Readout: Wash wells to remove unbound NAD+. Measure incorporated radioactivity (Poly-ADP-ribose chains) using a scintillation counter.

  • Analysis: Plot % inhibition vs. log[concentration] to derive IC50 using non-linear regression.

Quantitative Data Summary

CompoundStructure ClassTargetIC50 (PARP-1)Clinical Status
Phthalazinone (Parent) Bicyclic LactamGeneral> 100

M
N/A
4-Benzyl-phthalazinone 4-Aryl DerivativePARP-10.77

M
Hit Compound
Olaparib (AZD2281) Phthalazinone-PiperazinePARP-1/20.005

M
FDA Approved (2014)
Talazoparib Triazolo-phthalazinePARP-1/20.0006

M
FDA Approved (2018)

Table 1: Comparative potency of phthalazinone derivatives illustrating the impact of structural optimization.

References

  • Gabriel, S., & Pinkus, G. (1893). Über das Phthalazin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2216. Link

  • Menear, K. A., et al. (2008).[2][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2005). Phthalazinones.[2][4][5][6][7] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238. Link

  • Chatterjee, I., Roy, D., & Panda, G. (2023).[5] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[4][5] Green Chemistry, 25, 1000-1005. Link

  • RCSB Protein Data Bank. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with olaparib (PDB: 7AAD). Link

Sources

Foundational

Topic: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile: A Privileged Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Drug Development Professionals Abstract The phthalazinone core is a recurring motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The phthalazinone core is a recurring motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a key derivative, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, and its structural analogs. We will deconstruct the synthetic logic for accessing this scaffold, explore its derivatization potential, and synthesize the structure-activity relationships that underpin its therapeutic applications, most notably in the development of PARP inhibitors and anti-inflammatory agents.[3][4] This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

The Phthalazinone Core: A Foundation of Pharmacological Diversity

The 1(2H)-phthalazinone moiety is a bicyclic heterocyclic system that has garnered significant interest due to its presence in numerous biologically active compounds.[2] Its rigid, planar structure provides a robust scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including vasorelaxant, anticonvulsant, cardiotonic, anti-inflammatory, and antitumor properties.[2][3][5]

The subject of this guide, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, represents a critical building block. The acetonitrile group at the C1 position is not merely a substituent but a versatile chemical handle, opening avenues for a multitude of structural modifications and the exploration of diverse chemical spaces.

Strategic Synthesis of the Phthalazinone Scaffold

The construction of the phthalazinone core and its derivatives is a well-established yet flexible process. The primary strategy involves the condensation of a phthalic acid derivative with a hydrazine-based reagent. The choice of starting materials dictates the substitution pattern of the final product.

Core Synthesis Workflow

The generalized synthesis begins with phthalic anhydride or a substituted analog. This is converted into a 2-acylbenzoic acid, which then undergoes cyclocondensation with hydrazine or a substituted hydrazine. This process allows for modifications on both the benzenoid ring (from the starting anhydride) and at the N3-position (from the choice of hydrazine).

Synthesis_Workflow A Phthalic Anhydride (or substituted analog) B 2-Acylbenzoic Acid A->B Friedel-Crafts Acylation C 1-Halophthalazinone B->C 1. Hydrazine (R-NHNH2) 2. Halogenating Agent (e.g., POCl3) D 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile C->D Nucleophilic Substitution (e.g., KCN, DMF) Modification_Sites mol A N-3 Position (Modulates solubility, H-bonding) B Benzenoid Ring (Influences electronics, sterics) C Acetonitrile Group (Versatile chemical handle)

Caption: Key sites for structural modification on the core scaffold.

Category A: N-3 Position Modifications

Introducing substituents at the N-3 position is achieved by using a substituted hydrazine (e.g., methylhydrazine) during the initial cyclization step. [5]This modification can significantly impact the compound's hydrogen-bonding capacity, solubility, and metabolic stability. An example is Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, where the N-H is replaced by an N-methyl group. [6]

Category B: Acetonitrile Side-Chain Transformations

The nitrile group is a linchpin for derivatization.

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This transformation is pivotal in the synthesis of intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors. For example, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Olaparib. [4][7]* Conversion to Tetrazoles: The nitrile functional group can undergo a [2+3] cycloaddition with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering similar acidity but different pharmacokinetic profiles. [8]* Reactions with Active Methylene Compounds: The core structure can be built by reacting a 1-chlorophthalazine with active methylene compounds like malononitrile, leading to derivatives such as 2-(4-(4-phenoxyphenyl) phthalazin-1-yl)malononitrile. [2]

Category C: Benzenoid Ring Substitutions

Substituents on the fused benzene ring are introduced by selecting a correspondingly substituted phthalic anhydride as the starting material. These modifications alter the electronic properties and steric profile of the molecule, which can be crucial for optimizing target binding and selectivity. For instance, the introduction of a fluorine atom, as seen in 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzonitrile, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. [9]

Pharmacological Activities and Mechanistic Insights

The phthalazinone scaffold is a well-recognized "privileged structure" in drug discovery, and its derivatives have shown efficacy against a range of biological targets.

Derivative Class Pharmacological Activity Key Structural Features / Examples Reference
Phthalazinone-acetic acidsPARP Inhibition The carboxymethyl group is critical for binding. Key intermediate for Olaparib.[4]
Substituted PhthalazinonesAnti-inflammatory Various substitutions on the phthalazinone core. Showed activity comparable to Etoricoxib.[3]
Substituted PhthalazinonesAnti-proliferative Showed moderate activity against renal cancer cell lines (UO-31).[3]
General PhthalazinonesVasorelaxant / Cardiotonic The core phthalazinone structure is associated with these cardiovascular effects.[5]
Triazolo-phthalazinesAntitumor / Antioxidant Fusion of a triazole ring to the phthalazine core.[2][10]

The most prominent success story associated with this scaffold is in the field of oncology. The phthalazinone core is central to several PARP inhibitors. The structural motif mimics the nicotinamide moiety of NAD+, allowing it to bind to the enzyme's active site and inhibit its function, which is critical for DNA repair in cancer cells.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with integrated checkpoints and rationale to ensure reproducibility and success.

Protocol 1: Synthesis of 4-(chloromethyl)-2H-phthalazin-1-one
  • Rationale: This protocol describes the synthesis of a key intermediate. The conversion of the hydroxymethyl group to a chloromethyl group activates the position for subsequent nucleophilic substitution. Thionyl chloride is an effective and common reagent for this transformation.

  • Methodology:

    • Suspend 4-(hydroxymethyl)-2H-phthalazin-1-one (1 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq.) dropwise to the stirred suspension. Expert Insight: This addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gas.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether.

    • Dry the resulting white solid under vacuum to yield the title compound.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The disappearance of the hydroxyl proton and a shift in the methylene protons in the NMR spectrum are key indicators of success.

Protocol 2: Synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
  • Rationale: This protocol details the crucial nucleophilic substitution step to install the acetonitrile moiety. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, and potassium cyanide is the nucleophile.

  • Methodology:

    • Dissolve 4-(chloromethyl)-2H-phthalazin-1-one (1 eq.) in anhydrous DMF (15 mL per gram) in a round-bottom flask.

    • Add potassium cyanide (KCN, 1.2 eq.) to the solution. Safety Critical: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of HCN gas.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • A solid will precipitate out. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile.

  • Characterization: Confirm the structure using IR, ¹H NMR, ¹³C NMR, and MS. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Conclusion and Future Perspectives

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is more than a single compound; it is a gateway to a rich chemical library of pharmacologically active molecules. Its synthetic accessibility and the chemical versatility of the acetonitrile group make it an invaluable scaffold for medicinal chemists. The proven success of phthalazinone-based drugs, particularly in oncology, ensures that this core will remain a focus of drug discovery efforts.

Future research will likely focus on creating novel analogs with improved selectivity for specific enzyme isoforms, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. The exploration of new derivatization strategies for the acetonitrile group could also unlock novel biological activities beyond the currently known spectrum.

References

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025, November 14). ResearchGate. Available at: [Link]

  • Alam, M. M., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 115-127. Available at: [Link]

  • Munin, J., et al. Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

  • Marzouk, M. I., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological & Pharmaceutical Bulletin, 39(2), 239-251. Available at: [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Available at: [Link]

  • LookChem. CAS No.763114-26-7,2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Suppliers. Available at: [Link]

  • Čulo, F. (2019). Biological actions of drug solvents. ResearchGate. Available at: [Link]

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(19), 356-364. Available at: [Link]

  • Ferramosca, A., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells, 12(4), 575. Available at: [Link]

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4). Available at: [Link]

  • Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
  • PubChem. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzonitrile. Available at: [Link]

Sources

Exploratory

In Silico Elucidation of the Phthalazinone Scaffold: Modeling 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Interactions

Executive Summary This technical guide details the computational modeling of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (hereafter referred to as PHT-ACN ), a critical pharmacophore scaffold and synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (hereafter referred to as PHT-ACN ), a critical pharmacophore scaffold and synthetic intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib.

The phthalazinone core of PHT-ACN mimics the nicotinamide moiety of NAD+, functioning as a competitive inhibitor at the catalytic site of PARP-1. This guide provides a self-validating workflow for molecular docking, molecular dynamics (MD) simulation, and binding free energy estimation, designed to quantify the stability and affinity of this specific scaffold.

Phase 1: Structural Preparation & Parametrization

Ligand Tautomerism & Topology

The biological activity of phthalazinones is strictly dependent on their tautomeric state. PHT-ACN exists in equilibrium between the lactam (keto) and lactim (enol) forms.

  • Critical Directive: You must model the lactam (4-oxo) tautomer. Crystallographic evidence from PARP-inhibitor complexes (e.g., PDB: 4J2K) confirms that the lactam form is required to satisfy the donor-acceptor hydrogen bond network with the catalytic triad.

Protocol:

  • Structure Generation: Generate the 3D conformer of PHT-ACN.

  • Charge Calculation: Do not use Gasteiger charges. Calculate partial charges using the RESP (Restrained Electrostatic Potential) method at the HF/6-31G* level using Gaussian or GAMESS, as the polarization of the amide bond is critical for the Gly863 interaction.

  • Force Field: Assign parameters using GAFF2 (General AMBER Force Field) .

Protein Domain Selection

Target: Human PARP-1 Catalytic Domain (CAT) .

  • Reference Crystal Structure: PDB ID: 4J2K (Resolution: 2.40 Å).

  • Rationale: This structure contains Olaparib bound to PARP-1. Since PHT-ACN is the core scaffold of Olaparib, this PDB offers the most accurate induced-fit pocket conformation for this specific ligand.

Protocol:

  • Strip: Remove the co-crystallized Olaparib and all water molecules except the conserved structural water bridging the ligand to Ser904 (often Water #200 or similar in numbering).

  • Protonation: Protonate residues at pH 7.4. Ensure His862 is protonated on the epsilon nitrogen (HIE) to stabilize the catalytic loop.

Phase 2: Molecular Docking Workflow[1]

Grid Generation & Constraints

The binding pocket is defined by the nicotinamide-binding cleft.

  • Grid Center: Center on the coordinates of the original co-crystallized ligand in 4J2K.

  • Dimensions:

    
     Å (sufficient for the fragment).
    
  • Mandatory Constraints: Define a hydrogen bond constraint (distance < 3.0 Å) between the phthalazinone N-H and the backbone carbonyl of Gly863 .

Docking Algorithm

Use a genetic algorithm (e.g., AutoDock Vina or Glide XP) with enhanced exhaustiveness (set to 32 or higher) to sample the orientation of the flexible acetonitrile tail.

Interaction Validation Criteria

A successful pose must exhibit:

  • H-Bond 1: Lactam NH

    
     Gly863 (Backbone O).
    
  • H-Bond 2: Lactam C=O

    
     Ser904 (Sidechain OH).
    
  • Pi-Stacking: Phthalazinone ring

    
    -stacking with Tyr907 .
    

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD is required to verify the stability of the acetonitrile tail, which may exhibit high fluctuation due to lack of steric anchoring compared to full-length Olaparib.

System Setup
ParameterSettingRationale
Force Field (Protein) AMBER ff14SBBest performance for backbone dynamics of globular proteins.
Force Field (Ligand) GAFF2Optimized for drug-like organic molecules.
Solvent Model TIP3PStandard explicit water model compatible with AMBER FF.
Box Type DodecahedronMinimizes solvent volume while preventing self-interaction (1.0 nm buffer).
Neutralization Na+ / Cl-Neutralize system charge and set ionic strength to 0.15 M.
Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps, heating to 300 K using a Berendsen thermostat. Restrain heavy atoms of protein/ligand.

  • Equilibration (NPT): 100 ps, pressure coupling (1 bar) using a Parrinello-Rahman barostat.

  • Production Run: 50 ns (minimum). Remove restraints. Time step: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD must stabilize < 2.0 Å relative to the protein backbone.

  • Hydrogen Bond Occupancy: The Gly863 interaction should persist for > 80% of the simulation time.

Phase 4: Visualization of Workflows

Computational Pipeline

The following diagram illustrates the step-by-step workflow from structure retrieval to binding energy calculation.

MD_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_md Phase 3: Dynamics L_Prep Ligand Prep (PHT-ACN) Generate Lactam Tautomer RESP Charges (HF/6-31G*) Grid Grid Gen Center: Nicotinamide Pocket Constraint: Gly863 L_Prep->Grid P_Prep Protein Prep (PDB: 4J2K) Strip Olaparib Retain Bridge Water P_Prep->Grid Docking Rigid Receptor Docking (AutoDock Vina / Glide) Grid->Docking System System Setup TIP3P Water + Na/Cl Ions FF: ff14SB + GAFF2 Docking->System Top Pose Prod Production MD 50ns NPT @ 300K System->Prod Analysis Analysis (MM-PBSA) Binding Free Energy H-Bond Occupancy Prod->Analysis

Figure 1: End-to-end computational workflow for modeling PHT-ACN binding stability.

Ligand-Residue Interaction Map

This diagram visualizes the specific molecular interactions stabilizing the PHT-ACN scaffold within the PARP-1 active site.

Interaction_Map Ligand PHT-ACN (Phthalazinone Core) Gly863 Gly863 (Backbone) Ligand->Gly863 H-Bond (Donor) < 3.0 Å Ser904 Ser904 (Sidechain) Ligand->Ser904 H-Bond (Acceptor) < 3.0 Å Tyr907 Tyr907 (Aromatic Ring) Ligand->Tyr907 Pi-Stacking Centroid-Centroid His862 His862 (Catalytic) Ligand->His862 Hydrophobic Contact

Figure 2: Pharmacophore interaction map detailing critical contacts in the PARP-1 catalytic pocket.

Phase 5: Binding Free Energy Calculation (MM-PBSA)

To quantify the affinity of PHT-ACN compared to known inhibitors, perform Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations on the MD trajectory.

Equation:



Protocol:

  • Frame Selection: Extract 100 snapshots from the last 10 ns of the stable MD trajectory.

  • Dielectric Constants: Solute

    
     (or 2 for protein interior), Solvent 
    
    
    
    .
  • Entropy (

    
    ):  While computationally expensive, normal mode analysis (NMA) is recommended for fragments like PHT-ACN because the rigid core has low conformational entropy, but the acetonitrile tail contribution is significant.
    

Expected Outcome: Based on the scaffold's known potency (IC50 ~10-100 nM range for the core), the predicted


 should be in the range of -8.0 to -10.0 kcal/mol .

References

  • Crystal Structure of PARP-1 with Inhibitors (PDB 4J2K) Title: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitors.[1] Source: RCSB Protein Data Bank. URL:[Link]

  • Olaparib Synthesis and Intermediate Identification Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2] Source: ACS Omega / PMC. URL:[Link]

  • Molecular Dynamics of PARP-1 Inhibitors Title: In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Source: Int. J. Mol.[3] Sci. (MDPI). URL:[Link]

  • MM-PBSA Methodology for Protein-Ligand Systems Title: Binding Free Energy Calculation Using MM/PBSA and MM/GBSA. Source: AmberMD Tutorials. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Evaluation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Authored by: A Senior Application Scientist Introduction: The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heter...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of therapeutic potential, including roles as inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer therapy, acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders, and modulators of inflammatory pathways.[1][2][3][4] The subject of this guide, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, is a phthalazinone derivative with potential for significant biological activity. This document provides a detailed framework for the preclinical in vivo evaluation of this compound, offering researchers a selection of robust animal models and detailed experimental protocols to explore its therapeutic promise.

The strategic selection of an appropriate animal model is a critical step in the early phases of drug development.[5][6] This guide will detail methodologies for investigating the anti-cancer, anti-inflammatory, and neuroprotective potential of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, reflecting the major therapeutic avenues for phthalazinone-based agents.

I. Anti-Cancer Activity: PARP Inhibition in Xenograft Models

The structural similarity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile to known phthalazinone-based PARP inhibitors, such as Olaparib, suggests its potential as an anti-cancer agent.[4] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8] The most common and effective way to test PARP inhibitors in a preclinical setting is through the use of murine xenograft models.[9]

A. Rationale for Model Selection

Subcutaneous xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard for the preclinical assessment of novel anti-tumor therapeutics.[9] This model allows for the direct evaluation of a compound's effect on human tumor growth in an in vivo environment.[10] For evaluating PARP inhibitors, cell lines with known BRCA mutations or other DNA damage response (DDR) deficiencies are particularly relevant.[7]

B. Experimental Workflow for Xenograft Studies

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement & Body Weight Tumor Measurement & Body Weight Treatment Administration->Tumor Measurement & Body Weight Endpoint Endpoint Tumor Measurement & Body Weight->Endpoint

Caption: Workflow for in vivo efficacy testing in a subcutaneous xenograft model.

C. Detailed Protocol: Subcutaneous Xenograft Model

1. Cell Line Selection and Culture:

  • Select a human cancer cell line with a known DDR deficiency (e.g., BRCA1-mutant breast cancer cell line MDA-MB-436 or BRCA2-mutant ovarian cancer cell line CAPAN-1).
  • Culture cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), aged 6-8 weeks.[9]
  • Allow for a one-week acclimatization period upon arrival.

3. Tumor Implantation:

  • Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

5. Formulation and Administration of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile:

  • Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose). The choice of solvent is critical as some can have their own biological effects.[11]
  • Administer the compound via oral gavage or intraperitoneal injection at various predetermined doses. A vehicle-only group will serve as the control.

6. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight 2-3 times per week.
  • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
  • The study endpoint is typically when tumors in the control group reach a specified size or at the first sign of significant morbidity.

7. Data Analysis:

  • Compare the mean tumor growth inhibition between treated and control groups.
  • Analyze body weight data to assess toxicity.
Parameter Description
Cell Line Human cancer cell line with DDR deficiency
Animal Strain Immunodeficient mice (e.g., NOD-SCID)
Tumor Implantation Subcutaneous injection in the flank
Treatment Route Oral gavage or intraperitoneal injection
Primary Endpoint Tumor growth inhibition
Secondary Endpoint Body weight change, clinical signs of toxicity

II. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Phthalazinone derivatives have been noted for their anti-inflammatory properties. A well-established and widely used acute inflammation model is the carrageenan-induced paw edema model in rats or mice.[12][13] This model is valuable for screening potential anti-inflammatory drugs.[5][6]

A. Rationale for Model Selection

The carrageenan-induced paw edema model is a simple, reproducible, and effective method for evaluating the anti-inflammatory effects of a compound. The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin in the early phase, followed by the release of prostaglandins and other mediators in the later phase.

B. Experimental Workflow for Paw Edema Assay

G Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (Post-Injection) Paw Volume Measurement (Post-Injection) Carrageenan Injection->Paw Volume Measurement (Post-Injection) Data Analysis Data Analysis Paw Volume Measurement (Post-Injection)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

C. Detailed Protocol: Carrageenan-Induced Paw Edema

1. Animal Model:

  • Use Wistar or Sprague-Dawley rats (150-200g).
  • Acclimatize animals for at least one week before the experiment.

2. Compound Administration:

  • Administer 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at various doses.
  • The control group receives the vehicle only.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Parameter Description
Animal Strain Wistar or Sprague-Dawley rats
Inducing Agent 1% Carrageenan solution
Measurement Tool Plethysmometer
Primary Endpoint Inhibition of paw edema
Standard Drug Indomethacin

III. Neuroprotective Activity: Scopolamine-Induced Cognitive Impairment Model

Recent studies have highlighted the potential of phthalazinone derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][4] The scopolamine-induced amnesia model in mice is a widely accepted method for screening compounds with potential anti-amnesic and cognitive-enhancing effects.[1]

A. Rationale for Model Selection

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, which mimics some of the cholinergic deficits observed in Alzheimer's disease. This model is useful for the initial screening of compounds that may improve cognitive function.

B. Experimental Workflow for Scopolamine Model

G Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Scopolamine Injection Scopolamine Injection Compound Administration->Scopolamine Injection Behavioral Testing (e.g., Y-maze, Morris Water Maze) Behavioral Testing (e.g., Y-maze, Morris Water Maze) Scopolamine Injection->Behavioral Testing (e.g., Y-maze, Morris Water Maze) Data Analysis Data Analysis Behavioral Testing (e.g., Y-maze, Morris Water Maze)->Data Analysis

Caption: Workflow for the scopolamine-induced cognitive impairment model.

C. Detailed Protocol: Y-Maze Test for Spontaneous Alternation

1. Animal Model:

  • Use male Swiss albino mice (20-25g).
  • Acclimatize animals for at least one week with free access to food and water.

2. Compound Administration:

  • Administer 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile or a standard drug (e.g., donepezil) orally or intraperitoneally.[1]
  • The control group receives the vehicle.

3. Induction of Amnesia:

  • Thirty minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.

4. Behavioral Testing (Y-Maze):

  • Thirty minutes after the scopolamine injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
  • An arm entry is recorded when all four paws are within the arm.
  • Record the sequence of arm entries to determine the number of spontaneous alternations (consecutive entries into three different arms).

5. Data Analysis:

  • Calculate the percentage of spontaneous alternation as:
  • % Alternation = [(Number of alternations) / (Total number of arm entries - 2)] x 100
  • Compare the percentage of alternation between the different treatment groups. An increase in the percentage of alternation in the treated groups compared to the scopolamine-only group indicates a cognitive-enhancing effect.
Parameter Description
Animal Strain Swiss albino mice
Amnesia Inducing Agent Scopolamine
Behavioral Test Y-maze (spontaneous alternation)
Primary Endpoint Percentage of spontaneous alternation
Standard Drug Donepezil

IV. General Considerations for In Vivo Studies

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

  • Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen and to ensure adequate exposure of the compound in the animal models.

V. Conclusion

The in vivo models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile. Based on the known biological activities of the phthalazinone scaffold, investigations into its anti-cancer, anti-inflammatory, and neuroprotective properties are warranted. Careful execution of these studies will be crucial in determining the therapeutic potential of this promising compound.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Testing PARP Inhibitors Using a Murine Xenograft Model. (n.d.). PubMed.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019). United Arab Emirates - Ministry of Health and Prevention.
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associ
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress.
  • (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). (2019). SciSpace.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). The Pharmaceutical Journal.
  • Considerations for choosing an optimal animal model of cardiovascular disease. (n.d.). Taylor & Francis Online.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpras.
  • KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
  • Modeling heart failure in animal models for novel drug discovery and development. (n.d.). PMC.
  • Animal Models of Cardiovascular Research: Guide. (n.d.). Biotechfarm.
  • Animal Models of Cardiovascular Disease. (n.d.).
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (2023). MDPI.
  • Video: Mouse Models of Cancer Study. (2023). JoVE.
  • Animal Models of Cardiovascular Diseases. (n.d.). PMC - NIH.
  • Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. (2023). PubMed.
  • The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. (2014). PMC.
  • Mechanism of action of phthalazinone derivatives against rabies virus. (2024). PubMed.
  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. (2020). Taylor & Francis.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing.
  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. (2023). Bentham Science Publishers.
  • The Biological Potential of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Overview for Drug Discovery Professionals. (n.d.). Benchchem.
  • (PDF) Biological actions of drug solvents. (n.d.).
  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). PMC.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026). Der Pharma Chemica.
  • Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). PubMed.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). PMC.
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzonitrile. (2025). Chemsrc.com.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.
  • 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzo
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid. (n.d.). Echemi.
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.).
  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. (2022). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Ticket ID: #SYN-PHTH-042 Subject: Yield Optimization & Troubleshooting for Phthalazinone-Acetonitrile Derivatives Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PHTH-042 Subject: Yield Optimization & Troubleshooting for Phthalazinone-Acetonitrile Derivatives Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (also referred to as (4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile). This molecule is a critical heterocyclic building block, often serving as a scaffold for PARP inhibitors (e.g., Olaparib analogs).

The most robust industrial route avoids the low-yielding nucleophilic substitution of chlorophthalazines. Instead, we focus on the Phthalide-Rearrangement Route , which utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrazine-mediated ring expansion. This method minimizes side reactions but requires strict control over moisture and pH to prevent nitrile hydrolysis.

Module 1: Critical Process Parameters (The "Why")

To optimize yield, you must control the equilibrium between the closed lactone (phthalide) and the open ring (phthalazinone) forms.

The Reaction Pathway

The synthesis proceeds in two distinct chemical phases:[1][2][3][4]

  • HWE Olefination: Phthalic anhydride (or phthalide) reacts with a cyanomethyl phosphonate to form the 3-(cyanomethylene)phthalide intermediate.

  • Hydrazinolysis & Ring Expansion: The intermediate reacts with hydrazine. Hydrazine attacks the lactone carbonyl, opening the ring to a hydrazide, which then cyclizes onto the exocyclic double bond (or rearranges) to form the thermodynamically stable phthalazinone core.

Key Variables Table[5]
ParameterSpecificationImpact on Yield
Moisture Content < 0.05% (Strict Anhydrous)Critical. Water in Step 1 hydrolyzes Phthalic Anhydride to Phthalic Acid, killing the reaction.
Base Selection

-BuOK or NaH
Weaker bases (

) fail to deprotonate the phosphonate completely; stronger bases (LDA) may cause polymerization.
Hydrazine Stoichiometry 1.1 – 1.2 eqExcess hydrazine at high temp causes bis-addition or attacks the nitrile group, forming amidine impurities.
pH during Cyclization 7.0 – 8.0High pH (>9) hydrolyzes the -CN (nitrile) to -CONH2 (amide) or -COOH (acid).

Module 2: Troubleshooting Guide (Q&A)

Q1: I am getting a low yield in Step 1, and the reaction mixture turns into a viscous, insoluble sludge. What is happening?

Diagnosis: Oligomerization or Hydrolysis.

  • Root Cause A: Moisture ingress. Phthalic anhydride is extremely hygroscopic. If it hydrolyzes to phthalic acid, it will not react with the phosphonate but will form salts with the base, creating a sludge.

  • Root Cause B: Lack of solvent polarity. The phosphonate anion requires a polar aprotic solvent (THF or DMF) to remain active.

  • Solution:

    • Dry all glassware at 120°C overnight.

    • Sublime Phthalic Anhydride before use if it has been stored for >1 month.

    • Switch solvent to dry THF or a THF/DMF (9:1) mixture to improve solubility of the intermediate.

Q2: During the hydrazine step, I see a new spot on TLC (more polar than product) that corresponds to M+18 mass.

Diagnosis: Nitrile Hydrolysis (Amide Formation).

  • Mechanism: The reaction conditions (Hydrazine + Heat + Water/Ethanol) mimic the conditions for hydrating a nitrile to a primary amide.

  • Root Cause: The reaction temperature is too high (>80°C) or the pH is too basic.

  • Solution:

    • Lower the reaction temperature to 50–60°C .

    • Do not use pure hydrazine hydrate. Use a buffered solution or add acetic acid (0.1 eq) to the ethanol solvent to buffer the basicity of the hydrazine.

    • Monitor strictly by HPLC; stop the reaction immediately upon consumption of the phthalide intermediate.

Q3: My product is pink or red instead of white/off-white.

Diagnosis: Oxidation of Hydrazine/Phthalazinone impurities.

  • Root Cause: Trace transition metals (Fe, Cu) in the solvent or reactor walls catalyzing the oxidation of the hydrazine residue or the phthalazinone core (forming diaza-quinone-like species).

  • Solution:

    • Add EDTA (0.1 mol%) during the workup wash.

    • Perform the final recrystallization from Ethanol/Water with a pinch of sodium dithionite (reducing agent) to bleach the color.

Module 3: Visualizing the Workflow

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion of Phthalic Anhydride to the Target Nitrile via the Phthalide intermediate.

ReactionPathway Start Phthalic Anhydride (C8H4O3) Inter Intermediate: 3-(Cyanomethylene)phthalide Start->Inter HWE Reaction (Strict Anhydrous) Reagent1 Diethyl cyanomethylphosphonate + t-BuOK/THF Reagent1->Inter Target TARGET: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl) acetonitrile Inter->Target Ring Expansion & Cyclization Impurity Impurity: Amide Derivative (Hydrolysis) Inter->Impurity Overheating High pH Reagent2 Hydrazine Hydrate EtOH, 60°C Reagent2->Target

Caption: The Horner-Wadsworth-Emmons route followed by Hydrazinolysis. Note the divergence to impurity if pH is uncontrolled.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yield issues during the critical cyclization step.

Troubleshooting Issue Issue: Low Yield in Cyclization Step Check1 Check TLC/HPLC: Is Starting Material (Phthalide) remaining? Issue->Check1 Yes YES: Incomplete Conversion Check1->Yes No NO: Side Reactions Check1->No Action1 Increase Temp to 70°C Check Hydrazine Quality Yes->Action1 Check2 Check Mass Spec: M+18 Peak (Amide)? No->Check2 Action2 Reduce pH (Add AcOH) Reduce Temp Check2->Action2 Yes Action3 Check for Polymerization (Dark tarry residue) Check2->Action3 No

Caption: Diagnostic logic for optimizing the hydrazine cyclization step.

Module 4: Optimized Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Cyanomethyl phosphonates release toxic byproducts. Work in a fume hood.

Step 1: Synthesis of 3-(Cyanomethylene)phthalide
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Reagents: Charge Diethyl cyanomethylphosphonate (1.1 eq) and Dry THF (10 V). Cool to 0°C.[2]

  • Base Addition: Add

    
    -BuOK  (1.1 eq) portion-wise. Stir for 30 min at 0°C. The solution should turn yellow/orange (formation of ylide).
    
  • Substrate Addition: Add Phthalic Anhydride (1.0 eq) dissolved in minimal dry THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[5][6] Wash with brine. Dry over 
    
    
    
    .
  • Checkpoint: Evaporate solvent. The product should be a solid.[6][7] Do not purify by column if >90% pure; proceed to Step 2.

Step 2: Ring Expansion to Target
  • Solvent: Suspend the crude phthalide from Step 1 in Ethanol (10 V).

  • Reagent: Add Hydrazine Hydrate (1.2 eq) dropwise at RT.

  • Reaction: Heat to Reflux (78°C) for 2 hours.

    • Optimization Tip: If hydrolysis is observed (see Q2), lower temp to 60°C and extend time to 6 hours.

  • Precipitation: Cool the mixture to 0°C. The product, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile , typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold Ethanol (2x) and Diethyl Ether (1x) to remove hydrazine residues.

  • Drying: Dry under vacuum at 45°C.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Zhang, T., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 7(7), 6259–6267.

  • Loh, V. M., et al. (2005). "Phthalazinones. Part 1: The design and synthesis of a novel series of potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

  • World Intellectual Property Organization. (2008). "Patent WO2008047082: Phthalazinone Derivatives." (Describes the general synthesis of phthalazinone-acetonitriles).

Sources

Optimization

Technical Support Center: Stability of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile in Solution

Welcome to the technical support center for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a heterocyclic compound featuring a phthalazinone core and an acetonitrile side chain. The stability of this molecule in solution is a critical factor for accurate and reproducible experimental results. The primary stability concerns stem from the potential hydrolysis of both the lactam (amide) bond within the phthalazinone ring and the nitrile group, as well as potential photodegradation. This guide will walk you through the potential degradation pathways, provide protocols for assessing stability, and offer solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile in solution?

A1: The primary factors influencing the stability of this compound in solution are:

  • pH: The rate of hydrolysis of both the nitrile and the lactam functionalities is highly pH-dependent.

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

  • Light Exposure: The aromatic phthalazinone ring system may be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.

  • Presence of Oxidizing Agents: Although less common for this structure, strong oxidizing agents could potentially lead to degradation.

  • Solvent Choice: The type of solvent and the presence of nucleophiles can influence stability. Protic solvents, especially water, are the primary concern for hydrolysis.

Q2: I've noticed a decrease in the concentration of my stock solution of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile over time. What is the likely cause?

A2: A gradual decrease in concentration is most likely due to chemical degradation. The most probable cause is hydrolysis of the acetonitrile group to the corresponding amide or carboxylic acid, or hydrolysis of the lactam bond in the phthalazinone ring. To confirm this, we recommend performing a stability-indicating HPLC analysis to check for the appearance of new peaks corresponding to degradation products.

Q3: My solution has developed a yellow tint. What does this indicate?

A3: A color change, such as the appearance of a yellow tint, can be an indicator of degradation. This may be due to the formation of chromophoric degradation products, potentially arising from the opening of the phthalazinone ring or other complex reactions. It is crucial to investigate the purity of the solution using an appropriate analytical method like HPLC-UV/Vis or LC-MS to identify the impurities.

Q4: What are the best practices for preparing and storing solutions of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile to minimize degradation?

A4: To ensure the stability of your solutions, we recommend the following:

  • Solvent Selection: For short-term use, dissolve the compound in a high-purity aprotic solvent such as DMSO or DMF. For aqueous buffers, prepare fresh solutions for each experiment.

  • pH Control: If working in an aqueous medium, use a buffered solution at a pH where the compound is most stable. Based on general principles, a slightly acidic to neutral pH (around 4-7) is often optimal for minimizing hydrolysis of similar structures.

  • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Run a freshly prepared standard solution to identify the parent peak. 2. Perform a forced degradation study (see protocol below) to tentatively identify degradation products. 3. Use LC-MS to determine the mass of the unknown peaks and elucidate their structures.
Poor reproducibility of experimental results Instability of the compound under experimental conditions.1. Evaluate the stability of the compound under your specific assay conditions (e.g., buffer, temperature, incubation time). 2. Prepare fresh solutions of the compound for each experiment. 3. Consider if any components of your assay medium could be promoting degradation.
Low purity of the solid material upon receipt Inherent instability or improper storage prior to receipt.1. Immediately run a purity check (e.g., by HPLC or NMR) upon receiving the compound. 2. If purity is a concern, contact the supplier. 3. If necessary, purify the compound before use.

Predicted Degradation Pathways

Based on the chemical structure of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, the following degradation pathways are most likely under stress conditions:

Parent 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Amide 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetamide (Hydrolysis Product A) Parent->Amide H₂O / H⁺ or OH⁻ (Nitrile Hydrolysis) RingOpened Ring-Opened Product (Hydrolysis Product C) Parent->RingOpened H₂O / Strong H⁺ or OH⁻ (Lactam Hydrolysis) Acid 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (Hydrolysis Product B) Amide->Acid H₂O / H⁺ or OH⁻ (Amide Hydrolysis)

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile under various stress conditions as recommended by ICH guidelines.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation.

  • If using a DAD detector, check for peak purity to ensure that the parent peak is not co-eluting with any degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT, dark) Stock->Oxidation Thermal Thermal (Solid & Solution, 60-70°C) Stock->Thermal Photo Photolytic (ICH Q1B conditions) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile from its potential degradation products.

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more polar degradation products first, followed by the parent compound. A suggested starting point is 10% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm or 310 nm based on the phthalazinone chromophore).
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Physicochemical Properties (Estimated)

Property Estimated Value/Information Significance for Stability
pKa The lactam proton is weakly acidic (pKa ~10-12). The nitrile group does not have a readily ionizable proton. The basicity is associated with the nitrogen atoms in the phthalazine ring.The ionization state of the molecule can influence its solubility and susceptibility to pH-dependent degradation.
Solubility Expected to have low aqueous solubility. Soluble in polar aprotic solvents like DMSO and DMF.Low aqueous solubility can necessitate the use of co-solvents, which may impact stability.

References

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles. (2022, March 14). BYJU'S. Retrieved from [Link]

  • Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging. (2016, August 22). PubMed. Retrieved from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]

  • Factors Affecting Stability of Formulations. (n.d.). Scribd. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021, March 8). PMC. Retrieved from [Link]

  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026, February 17). Der Pharma Chemica. Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015, January 1). Longdom Publishing. Retrieved from [Link]

  • (PDF) Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023, July 27). PMC. Retrieved from [Link]

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • Product Class 10: Phthalazines. (n.d.). Retrieved from [Link]

  • Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. (2021, March 24). ACS Publications. Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (n.d.). Retrieved from [Link]

  • pKa Prediction in Non-Aqueous Solvents. (n.d.). ChemRxiv. Retrieved from [Link]

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof. (n.d.). Google Patents.
  • 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. (
Troubleshooting

ADMET profiling of novel phthalazinone compounds

Status: ONLINE Current Operator: Senior Application Scientist, ADMET Core Topic: Novel Phthalazinone Scaffolds (PARP/PDE Inhibitor Class) Welcome to the Technical Support Hub You are likely here because your novel phthal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Operator: Senior Application Scientist, ADMET Core Topic: Novel Phthalazinone Scaffolds (PARP/PDE Inhibitor Class)

Welcome to the Technical Support Hub

You are likely here because your novel phthalazinone hits (analogous to Olaparib or Talazoparib) are showing inconsistent data between in silico predictions and wet-lab results. This scaffold class presents unique challenges in solubility, non-CYP metabolism, and fluorescence interference.

Select a module below to access specific troubleshooting protocols.

Module 1: Metabolic Stability & Clearance

Current Issue: In vitro intrinsic clearance (


) data from liver microsomes is low, but in vivo PK shows rapid clearance.
Root Cause Analysis: The Aldehyde Oxidase (AO) Trap

Phthalazinone rings are classic substrates for Aldehyde Oxidase (AO) , a cytosolic molybdo-enzyme. Standard liver microsomes (LM) are prepared from the endoplasmic reticulum and lack active AO . Consequently, microsomal stability assays will miss this clearance pathway entirely, leading to a massive under-prediction of human clearance.

Troubleshooting Protocol: Validating AO Metabolism

Objective: Confirm if your compound is an AO substrate.

Step-by-Step Workflow:

  • System Switch: Do not use Microsomes. Switch to Cytosol or S9 Fractions (which contain both cytosolic and microsomal enzymes).

  • Cofactor Check: AO does not require NADPH. Run the assay without NADPH to isolate AO activity.

  • Inhibitor Validation:

    • Control A: S9 Fraction + Compound (measures Total Clearance).

    • Control B: S9 Fraction + Compound + Hydralazine (25 µM) or Raloxifene .

    • Result: If clearance is abolished in Control B, your phthalazinone is an AO substrate.

  • Species Selection: Be careful with species extrapolation. Rodent AO activity often differs significantly from human AO (hAOX1). Human Cytosol is the gold standard for this scaffold.

Data Interpretation:

Assay System Cofactor Clearance Observed? Conclusion
Microsomes NADPH No Stable to CYPs
S9 / Cytosol None Yes AO Substrate (High Risk)
S9 / Cytosol NADPH Yes Mixed CYP/AO Metabolism

| S9 + Hydralazine | None | No | Confirmed AO Liability |

Visualizing the Pathway

The diagram below illustrates the decision tree for distinguishing CYP vs. AO metabolism in phthalazinones.

AO_Metabolism_Workflow start Phthalazinone Compound (Low Microsomal Clearance) microsome Standard Microsomal Assay (CYP Only) start->microsome Initial Screen s9 S9 Fraction / Cytosol Assay (Contains AO + CYP) microsome->s9 Under-prediction? cofactor_check Cofactor Conditions s9->cofactor_check result_nadph Clearance with NADPH Only cofactor_check->result_nadph + NADPH result_no_nadph Clearance WITHOUT NADPH cofactor_check->result_no_nadph No Cofactor conclusion_cyp CYP-Mediated Metabolism result_nadph->conclusion_cyp conclusion_ao Aldehyde Oxidase (AO) Liability Confirmed result_no_nadph->conclusion_ao Critical Flag

Figure 1: Decision tree to identify "silent" clearance via Aldehyde Oxidase common in phthalazinone scaffolds.

Module 2: Permeability & Efflux Transporters

Current Issue: Caco-2 recovery is low (<70%) or Efflux Ratio (ER) is high (>2.0).

Root Cause Analysis: P-gp Substrate & Non-Specific Binding

Phthalazinones (like Olaparib) are frequently substrates for P-glycoprotein (P-gp/MDR1) . Additionally, their rigid, planar structure often leads to low aqueous solubility and high non-specific binding to the plastic of the Transwell plate, causing "missing mass" in mass balance calculations.

Troubleshooting Protocol: The "Rescue" Recovery

Objective: Distinguish between plastic binding, cellular retention, and actual transport.

Step-by-Step Workflow:

  • Add BSA: Include 1% BSA (Bovine Serum Albumin) to the receiver compartment. This acts as a "sink" to pull lipophilic compounds off the plastic and maintain sink conditions.

  • Inhibitor Strategy: Run the assay in three conditions:

    • A→B and B→A (Standard).

    • A→B and B→A + Zosuquidar (2 µM) (Specific P-gp inhibitor).

    • A→B and B→A + Ko143 (BCRP inhibitor - if dual substrate suspected).

  • Lysate Analysis: At the end of the experiment, lyse the Caco-2 monolayer with acetonitrile/water (50:50). Analyze the lysate.

    • High Lysate Conc: Indicates intracellular trapping (lysosomal sequestration).

    • Low Lysate + Low Recovery: Indicates plastic binding.

FAQ: How do I interpret the Efflux Ratio (ER)?

  • ER = (Papp B→A) / (Papp A→B)

  • If ER > 2.0 and is reduced to < 1.5 with Zosuquidar: Confirmed P-gp Substrate .

  • Implication: Oral bioavailability may be limited; brain penetration (BBB) will be poor.

Caco2_Efflux cluster_apical Apical (Lumen) cluster_cell Caco-2 Monolayer cluster_basolateral Basolateral (Blood) Compound_A Phthalazinone Pgp P-gp (MDR1) Efflux Pump Compound_A->Pgp Passive Entry Lysosome Lysosomal Trapping Compound_A->Lysosome Sequestration Pgp->Compound_A Active Efflux BSA BSA Sink (Prevents Binding) Pgp->BSA Passive Transport (If P-gp inhibited)

Figure 2: Dynamics of phthalazinone transport in Caco-2 cells, highlighting P-gp efflux and the necessity of a BSA sink.

Module 3: Safety & hERG Profiling

Current Issue: High inhibition in fluorescence-based hERG assays (FluxOR™/Thallium flux), but clean patch-clamp data.

Root Cause Analysis: Autofluorescence Interference

Many phthalazinone derivatives possess intrinsic fluorescence or absorbance properties that overlap with the excitation/emission spectra of dyes used in high-throughput hERG screens (like Fluo-4 or Thallium-sensitive dyes). This causes False Positives .

Troubleshooting Protocol: De-risking hERG Data
  • Spectral Scan: Before running the bioassay, scan your compound in assay buffer (PBS/HBSS) from 400nm to 600nm.

    • If fluorescent:[1][2] You CANNOT trust the FluxOR data.

  • The Gold Standard: Skip fluorescence assays. Move directly to Automated Patch Clamp (e.g., QPatch or SyncroPatch) .

    • Why? Electrophysiology measures current, not light. It is immune to compound fluorescence.

  • Solubility Check: Ensure the compound is soluble at the testing concentration (usually 10-30 µM). Precipitated "brick dust" can physically block ion channels, mimicking inhibition.

References & Authoritative Grounding
  • FDA Clinical Pharmacology Review (Olaparib): Detailed ADME data confirming P-gp substrate status and metabolic pathways.

    • Source:

  • Aldehyde Oxidase Metabolism: "Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism." This paper details the oxidation of phthalazine to 1-phthalazinone.[3][4][5]

    • Source:

  • hERG Assay Interference: "Evaluation of a high-throughput fluorescence assay method for hERG potassium channel inhibition." Discusses fluorescence quenching issues.

    • Source:

  • Caco-2 Protocols: "Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs."

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory activity of the novel compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile. This compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory activity of the novel compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile. This compound, identified as an intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, presents a compelling case for thorough investigation.[1][2][3][4] We will objectively compare its potential performance against established PARP inhibitors, Olaparib and Talazoparib, and provide detailed experimental protocols to support this validation.

The Rationale for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage.[5][6] They are integral to the repair of single-strand breaks (SSBs) in DNA.[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the reliance on PARP for survival is significantly increased.[8][9] Inhibiting PARP in these homologous recombination-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality and targeted cancer cell death.[6][10]

This targeted approach has led to the successful development of PARP inhibitors as a class of anticancer drugs for various malignancies, including ovarian, breast, prostate, and pancreatic cancers.[8][11]

Comparative Landscape: Established PARP Inhibitors

A critical aspect of validating a new potential inhibitor is to benchmark its performance against well-characterized alternatives. In the realm of PARP inhibition, Olaparib and Talazoparib are two prominent, FDA-approved drugs that serve as excellent comparators.

FeatureOlaparib (Lynparza®)Talazoparib (Talzenna®)2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
Primary Mechanism Potent inhibitor of PARP enzymes, leading to the accumulation of DNA single-strand breaks.[8][11] Also exhibits PARP trapping.[5][11]Dual mechanism of potent PARP enzymatic inhibition and highly efficient PARP trapping on DNA.[7][12][13]To be determined
PARP Trapping Potency ModerateConsidered to be significantly more potent at trapping PARP than Olaparib.[12][13]To be determined
Clinical Indications Approved for various cancers including ovarian, breast, pancreatic, and prostate cancer, often in patients with BRCA mutations.[5][11]Approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[9][12]Not applicable
Known Precursor Yes, this compound is a known intermediate in the synthesis of Olaparib.[1][2]NoThe compound itself

The key differentiator between these inhibitors often lies in their "PARP trapping" efficiency. This is the process where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, creating a cytotoxic lesion that is more difficult for the cell to repair.[7][11][13] Talazoparib's higher trapping potency is believed to contribute to its clinical efficacy.[12][13]

Validating Inhibitory Activity: A Step-by-Step Experimental Guide

To ascertain the potential of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile as a PARP inhibitor, a series of robust in vitro and cell-based assays are required.

Part 1: In Vitro PARP Inhibition Assay

This initial step directly measures the ability of the test compound to inhibit the enzymatic activity of PARP1, the most abundant and well-characterized PARP family member.

This protocol is adapted from commercially available kits and established methodologies.[14]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer

  • Test Compound (2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile)

  • Positive Controls (Olaparib, Talazoparib)

  • Negative Control (Vehicle, e.g., DMSO)

  • Developer Reagent (detects product formation)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound, Olaparib, and Talazoparib in PARP Assay Buffer. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • PARP Assay Buffer

    • Test compound, positive controls, or vehicle control.

    • Recombinant PARP1 enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add a mixture of Activated DNA and NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Develop Signal: Add the Developer Reagent to each well. This reagent will react with the product of the PARP reaction (poly(ADP-ribose) or a byproduct) to generate a fluorescent signal.

  • Read Plate: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Expected Outcome: This assay will provide a quantitative measure of the direct inhibitory potency of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile against PARP1, allowing for a direct comparison with Olaparib and Talazoparib.

PARP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound & Controls Reaction_Setup Combine Buffer, Compound, and Enzyme in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PARP1 Enzyme and Reaction Mix Enzyme_Prep->Reaction_Setup Preincubation Pre-incubate (15 min) Reaction_Setup->Preincubation Reaction_Start Add NAD+ & Activated DNA Preincubation->Reaction_Start Incubation Incubate (60 min, 30°C) Reaction_Start->Incubation Signal_Dev Add Developer Reagent Incubation->Signal_Dev Readout Measure Fluorescence Signal_Dev->Readout Data_Plot Plot Fluorescence vs. Log[Inhibitor] Readout->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for the in vitro PARP1 inhibition assay.

Part 2: Cellular Target Engagement

While an in vitro assay confirms direct enzyme inhibition, it is crucial to verify that the compound can enter cells and bind to its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16][17]

This protocol is based on established CETSA methodologies.[15][16][17][18][19]

Materials:

  • Cancer cell line with known PARP expression (e.g., HeLa or a BRCA-mutant cell line like CAPAN-1).

  • Cell culture medium and supplements.

  • Test Compound, Positive Controls (Olaparib, Talazoparib), and Vehicle Control.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against PARP1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound, controls, or vehicle at a fixed concentration (e.g., 10x the in vitro IC50) for a defined period (e.g., 2-4 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[15][19] One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensity for PARP1 at each temperature for the different treatment groups. Plot the percentage of soluble PARP1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Expected Outcome: This assay will demonstrate whether 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile can bind to and stabilize PARP1 within intact cells, providing strong evidence of target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_execution CETSA Protocol cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Controls Cell_Culture->Compound_Treatment Harvest_Cells Harvest & Aliquot Cells Compound_Treatment->Harvest_Cells Heat_Challenge Apply Temperature Gradient Harvest_Cells->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Western_Blot Western Blot for PARP1 Supernatant_Collection->Western_Blot Data_Quantification Quantify Band Intensities Western_Blot->Data_Quantification Melting_Curve Plot Melting Curves Data_Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Context

The validation of a PARP inhibitor is grounded in its ability to disrupt the DNA damage response pathway. The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition leads to the formation of cytotoxic double-strand breaks, particularly in homologous recombination-deficient cells.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Recruitment DNA_SSB->PARP_Activation Replication_Fork Replication Fork DNA_SSB->Replication_Fork BER Base Excision Repair (BER) PARP_Activation->BER SSB Repair PARP_Trapping PARP Trapping PARP_Activation->PARP_Trapping Cell_Survival Cell Survival BER->Cell_Survival SSB Repair Stalled_Fork Stalled/Collapsed Replication Fork Replication_Fork->Stalled_Fork During Replication DNA_DSB DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DNA_DSB->HR_Repair HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient HR_Repair->Cell_Survival PARP_Inhibitor 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Olaparib / Talazoparib Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP_Activation Inhibition->PARP_Trapping PARP_Trapping->Stalled_Fork Enhanced Fork Stalling Stalled_Fork->DNA_DSB Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.

Conclusion

The validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile requires a systematic and comparative approach. By employing rigorous in vitro and cell-based assays and benchmarking against established PARP inhibitors like Olaparib and Talazoparib, researchers can definitively characterize its inhibitory potential. This guide provides the foundational experimental framework to elucidate the activity of this compound and determine its promise as a novel therapeutic agent in the landscape of targeted cancer therapy.

References

A comprehensive list of references will be compiled based on the in-text citations to provide authoritative grounding for the experimental protocols and mechanistic claims.

Sources

Comparative

A Comparative Guide to Phthalazinone Derivatives: From a Core Scaffold to Potent PARP Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the phthalazinone core has emerged as a privileged scaffold.[1][2][3] Its structural versatility and ability to interact with key biological targets ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the phthalazinone core has emerged as a privileged scaffold.[1][2][3] Its structural versatility and ability to interact with key biological targets have led to the development of several groundbreaking therapeutics.[4][5] This guide provides an in-depth comparison of phthalazinone derivatives, with a special focus on the significance of the 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile motif as a foundational element in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the structure-activity relationships, mechanisms of action, and experimental data that differentiate these compounds, offering valuable insights for researchers and professionals in drug development.

The Phthalazinone Core: A Cornerstone in Medicinal Chemistry

The phthalazin-1(2H)-one structure is a diazaheterobicycle that serves as the backbone for a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][6][7] The true potential of this scaffold in oncology was realized with the discovery of its ability to potently inhibit PARP enzymes, a critical component of the DNA damage response (DDR) pathway.[4][7]

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile: A Versatile Synthetic Intermediate

While not a therapeutic agent in itself, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile and its closely related analogue, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, are pivotal intermediates in the synthesis of several PARP inhibitors.[8][9] The acetonitrile or methylbenzoic acid group at the 1-position of the phthalazinone ring provides a reactive handle for introducing various substituents, allowing for the systematic exploration of the chemical space and optimization of pharmacological properties. The journey from this simple starting material to complex, clinically approved drugs like Olaparib underscores its importance.[10][11]

Phthalazinone-Based PARP Inhibitors: A Comparative Analysis

The inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[12] This concept, known as synthetic lethality, has led to the approval of several phthalazinone-based PARP inhibitors.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors primarily function by blocking the enzymatic activity of PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs).[13][14][15] The accumulation of unrepaired SSBs leads to the formation of toxic double-strand breaks (DSBs) during DNA replication. In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in cell death.[12]

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[16][17] This PARP-DNA complex is even more cytotoxic than the inhibition of PARP's catalytic activity alone, as it physically obstructs DNA replication and transcription.[17][18]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & Recruitment DNA_SSB_1->PARP_Activation_1 Damage Sensing BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 Initiates DNA_Repair_1 DNA Repair & Cell Survival BER_1->DNA_Repair_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Inhibitor Phthalazinone PARP Inhibitor DNA_SSB_2->PARP_Inhibitor Inhibition PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Failed_HRR Failed Homologous Recombination Repair DSB_Formation->Failed_HRR Apoptosis Apoptosis / Cell Death Failed_HRR->Apoptosis

Caption: Mechanism of synthetic lethality induced by phthalazinone-based PARP inhibitors in HRR-deficient cancer cells.

Comparative Performance of Key Phthalazinone Derivatives

The following table summarizes the key characteristics of prominent PARP inhibitors, several of which are built upon the phthalazinone scaffold.

Compound Scaffold PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Key Features & Clinical Significance
Olaparib Phthalazinone51First-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers.[10][15][19]
Rucaparib IndoleaminePotentPotentInhibits PARP1, PARP2, and PARP3.[20][21][22] Approved for recurrent ovarian cancer.[20][23]
Niraparib Indazole3.82.1Potent and selective inhibitor of PARP1/2.[13][24] Used for maintenance treatment of recurrent ovarian cancer.[25][26]
Talazoparib PhthalazinonePotentPotentExhibits the most potent PARP-trapping activity among approved inhibitors.[14][16][17][27] Approved for BRCA-mutated, HER2-negative breast cancer.[27]
Compound B16 Phthalazinone7.8-A novel derivative with potent PARP-1 inhibitory activity, demonstrating potential for further development.[28]
Compound 23 Phthalazinone--Shows desirable inhibitory efficiency and warrants further in vivo exploration.[29]

Note: IC₅₀ values can vary between different assays and experimental conditions.

Structure-Activity Relationship (SAR) Insights

The development of potent phthalazinone-based PARP inhibitors has been guided by extensive SAR studies.[28][29] The phthalazinone core itself forms crucial hydrogen bonds with amino acid residues (Gly863 and Ser904) in the nicotinamide binding pocket of the PARP enzyme.[28] Modifications to the substituent at the 1-position of the phthalazinone ring significantly impact potency and pharmacokinetic properties. For instance, the introduction of a fluorobenzyl group and a piperazine ring in Olaparib enhances its interaction with the enzyme's active site.[28] The diverse range of substituents explored in novel derivatives highlights the ongoing efforts to improve efficacy and overcome resistance.[30][31]

Experimental Protocols

To aid researchers in the evaluation of novel phthalazinone derivatives, we provide the following standardized experimental protocols.

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1.

PARP1_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - NAD+ - Test Compound Dilutions Start->Prepare_Reagents Incubate_1 Incubate PARP1, Activated DNA, and Test Compound Prepare_Reagents->Incubate_1 Add_NAD Add NAD+ to Initiate Reaction Incubate_1->Add_NAD Incubate_2 Incubate to Allow PARylation Add_NAD->Incubate_2 Add_Detection_Reagents Add Detection Reagents (e.g., anti-PAR antibody, secondary antibody-HRP conjugate) Incubate_2->Add_Detection_Reagents Add_Substrate Add Chemiluminescent Substrate Add_Detection_Reagents->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Methodology:

  • Plate Preparation: Add 5 µL of various concentrations of the test compound (e.g., 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile derivatives) to the wells of a 384-well plate.

  • Enzyme and DNA Mixture: Prepare a mixture of recombinant human PARP1 enzyme and histone-coated plates (to provide activated DNA). Add 10 µL of this mixture to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a NAD+ solution to each well to start the PARylation reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate and add a primary anti-PAR antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Viability Assay (MTT-based)

This assay assesses the cytotoxic effect of phthalazinone derivatives on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA2-deficient Capan-1 cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[29]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The phthalazinone scaffold, exemplified by the versatile synthetic intermediate 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, has proven to be an exceptionally fruitful starting point for the development of potent PARP inhibitors. The comparative analysis of derivatives such as Olaparib and Talazoparib reveals that while they share a common mechanism of catalytic inhibition, subtle structural modifications can lead to significant differences in their PARP-trapping ability and, consequently, their clinical efficacy. The ongoing exploration of novel phthalazinone derivatives continues to yield promising candidates with enhanced potency and selectivity, underscoring the enduring importance of this chemical class in the future of targeted cancer therapy.

References

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed.
  • Talazoparib for prost
  • The PARP Inhibitor Rucaparib in the Maintenance Therapy of Recurrent Ovarian Carcinoma: Highlights from the ARIEL3 Clinical Trial.
  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry.
  • Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Dove Medical Press.
  • Rubraca (Rucaparib) Second PARP Inhibitor Approved for Patients with Advanced, BRCA-Positive Ovarian Cancer. The Oncology Nurse.
  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PMC.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
  • Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Medicine.
  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed.
  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Ingenta Connect.
  • Niraparib | C19H20N4O | CID 24958200. PubChem.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
  • Talzenna (Talazoparib)
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evalu
  • Talazoparib. Pfizer Oncology.
  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A.
  • Niraparib. Wikipedia.
  • Niraparib (MK-4827). Selleck Chemicals.
  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. PMC.
  • Pharmacological activities of various phthalazine and phthalazinone deriv
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
  • Olaparib Synthesis Route. A2Bchem.
  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Olaparib: A Magic Bullet in the Treatment of Ovarian Cancer.
  • CAS 1038915-60-4: Niraparib. CymitQuimica.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.
  • Olaparib. Wikipedia.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid. Echemi.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Sources

Validation

A Comparative Guide to the In-Vitro Activity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Across Diverse Cancer Cell Lines

This guide provides a comprehensive framework for the cross-validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, a novel compound featuring the privileged phthalazinone scaffold. We will objectively compare it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, a novel compound featuring the privileged phthalazinone scaffold. We will objectively compare its cytotoxic and mechanistic profile against a known standard, Olaparib, across a panel of clinically relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the compound's therapeutic potential and the experimental rationale for its evaluation.

The phthalazinone core is a well-established pharmacophore in oncology, most notably as the backbone of several Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] These agents have shown significant efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Our focus compound, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, shares this core structure, suggesting a potential mechanism of action centered on PARP inhibition. This guide outlines the essential experiments to validate this hypothesis and characterize the compound's activity profile.

Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4] In cancer cells treated with a PARP inhibitor, these SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP in these HR-deficient cells leads to a state known as synthetic lethality , where the simultaneous loss of two DNA repair pathways results in catastrophic genomic instability and apoptotic cell death.[3] We hypothesize that 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile functions as a PARP inhibitor, inducing synthetic lethality in susceptible cancer cell lines.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 recruits ber1 Base Excision Repair parp1->ber1 initiates repair1 DNA Integrity Maintained ber1->repair1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl) acetonitrile (or Olaparib) compound->parp2 inhibits dsb Replication Fork Collapse (Double-Strand Break) parp2->dsb Unrepaired SSB leads to hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient cannot be repaired by apoptosis Apoptosis / Cell Death hr_deficient->apoptosis leads to

Caption: Proposed mechanism of synthetic lethality induced by PARP inhibition.

Experimental Design for Cross-Validation

To rigorously evaluate 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, we propose a multi-faceted approach comparing it directly to the FDA-approved PARP inhibitor, Olaparib . The experimental workflow is designed to first screen for broad cytotoxic activity and then to dissect the specific mechanisms of cell death.

Cell Line Panel Selection:

The choice of cell lines is critical for a meaningful cross-validation. Our panel includes:

  • MDA-MB-231 (Triple-Negative Breast Cancer): Often used to study aggressive breast cancers.

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer line.

  • HepG2 (Hepatocellular Carcinoma): A common model for liver cancer.[5]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity index.[6]

This diverse panel allows for the assessment of the compound's efficacy across different cancer types and provides an initial indication of its therapeutic window.

Experimental_Workflow cluster_assays Biological Assays start Start: Compound Dilution (Test Compound & Olaparib) cell_culture cell_culture start->cell_culture treatment Treat Cells with Compound (Dose-Response, 48h) cell_culture->treatment mtt MTT Assay Measure Cell Viability (IC50) treatment->mtt flow Flow Cytometry Annexin V/PI (Apoptosis) PI Staining (Cell Cycle) treatment->flow wb Western Blot Analyze Protein Expression (Cleaved PARP, Cleaved Caspase-3) treatment->wb analysis analysis mtt->analysis flow->analysis wb->analysis conclusion Conclusion Evaluate Potency & Selectivity analysis->conclusion Logical_Relationships ic50 Low IC50 in Cancer Cells High IC50 in HEK293 potent_selective Potent & Selective Anticancer Activity ic50->potent_selective apoptosis_increase Increase in Annexin V+ Population apoptosis_induction Induces Apoptotic Cell Death apoptosis_increase->apoptosis_induction g2m_arrest G2/M Cell Cycle Arrest mechanism_confirm Mechanism is Consistent with PARP Inhibition g2m_arrest->mechanism_confirm parp_cleavage Increased Cleaved PARP & Cleaved Caspase-3 parp_cleavage->mechanism_confirm candidate Promising Therapeutic Candidate potent_selective->candidate apoptosis_induction->candidate mechanism_confirm->candidate

A successful outcome for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile would be characterized by:

  • Potent and Selective Cytotoxicity: Low micromolar or nanomolar IC50 values in the cancer cell lines (MDA-MB-231, HCT-116, HepG2) and a significantly higher IC50 value in the non-cancerous HEK293 cells. [5][7]2. Induction of Apoptosis: A significant increase in the percentage of Annexin V-positive cells following treatment, confirming that the compound induces programmed cell death.

  • Cell Cycle Arrest: An accumulation of cells in the G2/M phase, which is a common consequence of DNA damage that cannot be repaired, often seen with PARP inhibitors. [8]4. Confirmation of Apoptotic Pathway: Increased levels of cleaved PARP and cleaved Caspase-3 detected by Western blot, providing direct molecular evidence of the execution of apoptosis. [9] If these conditions are met, it would strongly support the hypothesis that 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile acts as a PARP inhibitor and warrants further investigation as a potential anticancer agent. Comparing its potency and selectivity directly against Olaparib provides a clear benchmark for its potential clinical utility.

References

  • El-Sayed, N. F., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. Available at: [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Pharmaffiliates. Available at: [Link]

  • Ferreira, L. G., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Park, B. D., et al. (2003). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Bhatnagar, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Pharmaceuticals. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Zablotskii, V., et al. (2023). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Taibah University for Science. Available at: [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules. Available at: [Link]

  • Patel, S. B., et al. (2024). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. KUMC. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile analogs

Executive Summary The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile scaffold represents a critical "pivot point" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and aldose reductase inhibitors (ARIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile scaffold represents a critical "pivot point" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and aldose reductase inhibitors (ARIs). While the phthalazinone core mimics the nicotinamide pharmacophore required for PARP binding (as seen in Olaparib ), the acetonitrile side chain offers a versatile handle for divergent synthesis.

This guide compares analogs derived specifically from the acetonitrile intermediate against established clinical standards. It highlights how transforming the nitrile group into fused heterocycles (triazoles) or linked systems (thiazoles) alters potency, selectivity, and physicochemical properties.

Part 1: The Scaffold & Mechanism of Action

The Pharmacophore

The parent compound, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, contains two distinct regions for Structure-Activity Relationship (SAR) exploration:

  • The Phthalazinone Core (Region A): Forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • The Acetonitrile "Tail" (Region B): A reactive electrophile/nucleophile handle. Modification here dictates selectivity between PARP-1 (DNA repair) and Aldose Reductase (Diabetes complications) or VEGFR2 (Angiogenesis).

Mechanistic Pathway (PARP Inhibition)

The following diagram illustrates how the phthalazinone core competes with NAD+ and traps PARP on damaged DNA.

PARP_Mechanism NAD NAD+ (Natural Substrate) PARP_Active PARP-1 Catalytic Site (Gly863 / Ser904) NAD->PARP_Active Binds normally Phthalazinone Phthalazinone Core (Inhibitor) Phthalazinone->PARP_Active Competes (Ki < 5 nM) Trapping PARP-DNA Trapping (Cytotoxicity) PARP_Active->Trapping If Inhibitor binds Repair DNA Repair (BER) PARP_Active->Repair If NAD+ binds DNA_Damage SSB DNA Damage DNA_Damage->PARP_Active Recruits Apoptosis Synthetic Lethality (Cell Death) Trapping->Apoptosis Replication Fork Collapse

Figure 1: Mechanism of Action. The phthalazinone core mimics nicotinamide, competitively inhibiting PARP-1 and inducing synthetic lethality in BRCA-deficient cells.

Part 2: Synthetic Workflows

The utility of the acetonitrile analog lies in its synthetic versatility. Unlike the Olaparib synthesis which utilizes a piperazine linker, the acetonitrile route allows access to fused tricyclic systems and heterocyclic linkers .

Synthesis of the Acetonitrile Intermediate

Protocol: Reaction of 1-chlorophthalazine with ethyl cyanoacetate followed by decarboxylation, or direct substitution with cyanide sources.

Divergent Synthesis Flowchart

Synthesis_Pathways Start Phthalic Anhydride Inter1 4-Chlorophthalazin-1(2H)-one Start->Inter1 Hydrazine + POCl3 Core 2-(4-Oxo-3,4-dihydrophthalazin-1-yl) acetonitrile (KEY INTERMEDIATE) Inter1->Core NaCN or Ethyl Cyanoacetate RouteA Route A: Acid Hydrolysis Core->RouteA RouteB Route B: Cyclization w/ Hydrazine Core->RouteB RouteC Route C: Thio-modification Core->RouteC ProdA Phthalazin-1-yl-acetic acid (Aldose Reductase Inhibitors) RouteA->ProdA ProdB [1,2,4]Triazolo[3,4-a]phthalazines (Rigid PARP/VEGFR2 Inhibitors) RouteB->ProdB ProdC Thiazole-linked Analogs (Dual PARP/VEGFR2) RouteC->ProdC

Figure 2: Divergent synthesis starting from the acetonitrile intermediate.

Part 3: Comparative SAR Analysis

This section compares three distinct classes of analogs derived from the acetonitrile precursor against Olaparib (Clinical Standard).

Class Comparison Table
FeatureAcetonitrile Precursor Class A: Triazolo-Fused Class B: Thiazole-Linked Standard: Olaparib
Structure Type Linear NitrileFused TricyclicHeterocyclic LinkerBenzyl-Phthalazinone
Primary Target IntermediatePARP-1 / VEGFR2VEGFR2 / PARP-1PARP-1 / PARP-2
Potency (IC50) > 10 µM (Weak)50 - 200 nM100 - 500 nM5 - 10 nM
Solubility ModerateLow (Planar stacking)High (Polar atoms)Moderate
Metabolic Stability Low (Nitrile hydrolysis)High (Rigid core)ModerateHigh
Key Advantage Synthetic VersatilityHigh SelectivityDual MechanismProven Efficacy
Detailed SAR Insights
Class A: Triazolo[3,4-a]phthalazines (The Rigid Approach)

By reacting the acetonitrile/hydrazine derivative with carboxylic acids, a third ring is fused to the phthalazine.

  • Effect: Locks the conformation.

  • Pros: Increases binding affinity to the adenosine pocket of kinases (VEGFR2).

  • Cons: Significant reduction in water solubility compared to the open-chain acetonitrile analogs.

  • Optimization: Introduction of hydrophilic groups (morpholine, piperazine) at the C-6 position is required to restore solubility.

Class B: Thiazole-Linked Analogs (The Dual Inhibitors)

Converting the nitrile to a thioamide and reacting with α-haloketones yields thiazole derivatives.

  • Effect: Extends the molecule into the hydrophobic pocket of the enzyme.

  • Pros: Often exhibits dual inhibition (PARP + VEGFR2), potentially useful for anti-angiogenic cancer therapy.

  • Cons: Higher molecular weight often violates Lipinski's Rule of 5.

Class C: Acetic Acid/Amide Bioisosteres (Aldose Reductase)

Hydrolysis of the nitrile to the acid (COOH) or amide (CONH2).

  • Effect: Creates an acidic headgroup similar to Zopolrestat .

  • Pros: Excellent for Aldose Reductase inhibition (IC50 < 50 nM). The acidic proton interacts with the catalytic residues (Tyr48, His110) in AR.

  • Cons: Poor cellular permeability for cancer applications; highly ionized at physiological pH.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

A self-validating protocol for the core intermediate.

  • Reagents: 4-Chlorophthalazin-1(2H)-one (1.0 eq), Ethyl cyanoacetate (1.2 eq), K2CO3 (2.0 eq), DMSO (dry).

  • Procedure:

    • Dissolve 4-chlorophthalazin-1(2H)-one in dry DMSO.

    • Add K2CO3 and Ethyl cyanoacetate.

    • Heat to 100°C for 4 hours (Monitor via TLC: 50% EtOAc/Hexane).

    • Validation Check: The disappearance of the starting material spot (Rf ~0.6) and appearance of a fluorescent blue spot (Rf ~0.4).

    • Pour into ice water and acidify with HCl (pH 3).

    • Reflux the resulting solid in 20% HCl for 2 hours (Decarboxylation step).

    • Filter and recrystallize from Ethanol.[1][2]

  • Expected Yield: 65-75%.

  • Characterization: IR (CN stretch at ~2250 cm⁻¹), 1H NMR (Singlet at δ 4.2 ppm for CH2-CN).

Protocol B: PARP-1 Inhibition Assay (Chemiluminescent)

Standardized assay to compare analogs against Olaparib.

  • Kit: BPS Bioscience PARP1 Chemiluminescent Assay Kit.

  • Preparation:

    • Coat 96-well strips with histone mixture (substrate). Incubate 1 hr at 4°C.

    • Wash 3x with PBST.

  • Reaction:

    • Add activated PARP-1 enzyme (20 ng/well).

    • Add Test Compound (Serial dilution 0.1 nM to 10 µM) or Olaparib (Control).

    • Initiate with Biotinylated-NAD+ cocktail.

    • Incubate 1 hr at Room Temp.

  • Detection:

    • Add Streptavidin-HRP.

    • Add ECL substrate and read luminescence immediately.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Conclusion & Outlook

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile scaffold offers a distinct advantage over standard benzyl-phthalazinone syntheses: divergence .

  • For Cancer (PARP/VEGFR): Researchers should pursue Route B (Triazolo-fused) analogs but must prioritize solubilizing side chains to compete with Olaparib's bioavailability.

  • For Diabetes (Aldose Reductase): Route A (Acid/Amide) derivatives remain the most promising, with potency rivaling Zopolrestat.

Recommendation: Use the acetonitrile intermediate to generate libraries of thiazole-linked analogs. This chemical space is less crowded than the rigid triazolo-phthalazines and offers unique dual-targeting potential (PARP + Angiogenesis) which is currently a high-value therapeutic strategy.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel phthalazin-1(2H)-one derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry. Link

  • Zhang, L., et al. (2009).[3] "Synthesis and biological evaluation of novel 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-one derivatives." European Journal of Medicinal Chemistry. Link

  • Costantino, G., et al. (2005). "Aldose Reductase Inhibitors: Recent Advances and Future Perspectives." Expert Opinion on Therapeutic Patents. Link

  • Alaviuhkola, J., et al. (2025).[4] "Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10." European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

CAS Number: 10202-45-6 (Typical identifier for the core intermediate) Synonyms: 4-Oxo-3,4-dihydrophthalazin-1-ylacetonitrile; Olaparib Intermediate A. Chemical Class: Phthalazinone / Organic Nitrile Risk Categorization:...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10202-45-6 (Typical identifier for the core intermediate) Synonyms: 4-Oxo-3,4-dihydrophthalazin-1-ylacetonitrile; Olaparib Intermediate A. Chemical Class: Phthalazinone / Organic Nitrile Risk Categorization: High Potency / Reprotoxic Hazard (OEB 3/4)

Part 1: Executive Safety Directive (The "Why")

As a Senior Application Scientist, I must clarify a critical misconception: Do not treat this compound merely as a generic organic solid.

While the Material Safety Data Sheet (SDS) may list standard GHS classifications like Acute Toxicity (H302) and Irritation (H315/H319), this molecule is a pharmacophore scaffold for PARP inhibitors (e.g., Olaparib). PARP inhibitors are designed to interfere with DNA repair mechanisms. Consequently, this intermediate must be treated as a suspected reproductive toxin and mutagen until definitive toxicology proves otherwise.

Furthermore, the nitrile moiety (-CN) presents a dual risk:

  • Bioactivity: Potential metabolic release of cyanide (though slow/rare in this structure, the risk elevates under acidic hydrolysis).

  • Physical State: As a crystalline solid, it is prone to static charging, leading to aerosolization during weighing.

The Core Directive: Handle as a Potent Compound . Your primary goal is Zero Inhalation and Zero Dermal Contact .

Part 2: The PPE Matrix

Do not rely on "standard lab PPE." Use this tiered protection matrix based on the operational state of the chemical.

Table 1: PPE Specifications by Operation
Protection ZonePPE ComponentSpecification / Technical RequirementRationale
Respiratory Primary: Engineering ControlClass II Type A2 Biosafety Cabinet or Powder Containment Hood.N95 masks are insufficient for potent drug intermediates.
Secondary: RespiratorPAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-face P100/P3 mask.Positive pressure (PAPR) prevents inward leakage of micro-particulates.
Dermal (Hands) Inner Glove Nitrile (Low Modulus), 4-5 mil.Tactile sensitivity.
Outer Glove Nitrile (Extended Cuff), minimum 6-8 mil.Breakthrough Time: >480 min (Solid); >60 min (Solution). Change immediately upon splash.
Dermal (Body) Suit/Gown Tyvek® or microporous film laminate (Disposable).Cotton lab coats absorb powders and retain toxic dust. Impervious material is required.[1][2][3][4][5]
Sleeves Polyethylene/Tyvek Sleeve Covers.Bridges the gap between glove cuff and lab coat to prevent wrist exposure.
Ocular Eye Protection Chemical Goggles (Indirect Vent) or Face Shield.Safety glasses allow dust entry from the side/top.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (High Risk Zone)

The Hazard: Static electricity causes the powder to "jump" or cling to spatulas, creating invisible aerosols.

  • Preparation:

    • Activate the Ionizing Bar or use an Anti-Static Gun inside the balance enclosure to neutralize the static charge on the weighing boat and the bulk container.

    • Place a tacky mat at the exit of the weighing room/zone.

  • The Transfer:

    • Do not pour from the bulk bottle. Use a disposable antistatic spatula.

    • Technique: Use the "Tap and Settle" method. Gently tap the spatula; allow dust to settle for 5 seconds before withdrawing the spatula from the weighing vessel.

  • Decontamination:

    • Wipe the exterior of the weighing vessel with a solvent-dampened wipe (Ethanol/Water) before removing it from the hood. This locks down any surface dust.

Protocol B: Solubilization & Reaction Setup

The Hazard: Once in solution (e.g., DMSO, DMF, or Acidic media), dermal absorption rates increase exponentially.

  • Solvent Selection:

    • Avoid using strong acids (HCl, H₂SO₄) initially if possible. Acidic hydrolysis of the nitrile group can theoretically liberate Hydrogen Cyanide (HCN) gas.

    • If acid is required: The reaction MUST be vented through a scrubber or high-efficiency fume hood exhaust.

  • Spill Management (Solution Phase):

    • Do not use paper towels. They increase surface area and evaporation.

    • Action: Cover with a specific Chemsorb pad or Vermiculite.

    • Neutralization: Wash the area with a mild bleach solution (10% Sodium Hypochlorite) to oxidize any trace nitrile residues, followed by water.

Part 4: Visualization & Logic

Diagram 1: The Hierarchy of Exposure Control

This diagram illustrates that PPE is the last line of defense, not the first.

Hierarchy Elimination Elimination: Not possible (Core Reagent) Engineering Engineering Controls: Isolators / Powder Hoods / HEPA Filtration Elimination->Engineering  If unavoidable   Admin Administrative: SOPs / Training / Access Control Engineering->Admin  To support   PPE PPE (Last Resort): PAPR / Double Nitrile / Tyvek Admin->PPE  Redundant protection  

Caption: The safety cascade for handling potent nitriles. Engineering controls (containment) must be the primary barrier.

Diagram 2: Operational Workflow for Synthesis

This diagram outlines the safe path from storage to waste.

Workflow cluster_risk High Risk Zones Storage Cold Storage (Sealed Container) Weighing Weighing Station (Static Control + HEPA) Storage->Weighing Anti-static transport Reaction Reaction Vessel (Closed System) Weighing->Reaction Wet transfer (Slurry) Waste Waste Disposal (Segregated) Reaction->Waste Quench & Segregate

Caption: Critical control points. Note that "Wet transfer" is preferred to reduce dust.

Part 5: Waste Disposal & Deactivation[7]

Crucial Rule: Never dispose of nitrile intermediates in the general organic waste stream if there is a risk of mixing with strong acids (HCN generation risk).

  • Solid Waste:

    • Collect all contaminated gloves, wipes, and weighing boats in a double-bagged, yellow biohazard/cytotoxic waste bin .

    • Label clearly: "Toxic Organic Solid - Nitrile Derivative."

  • Liquid Waste:

    • Segregate into a dedicated container labeled "Cyanide/Nitrile Bearing Waste - DO NOT ACIDIFY."

    • Maintain pH > 10 (using NaOH) if the waste stream allows, to ensure any liberated cyanide remains as the non-volatile CN- ion rather than HCN gas.

  • Final Destruction:

    • High-temperature incineration is the only acceptable disposal method for this class of pharmaceutical intermediate.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 11666870 (Phthalazinone derivatives). Retrieved from [Link]

  • SafeWork NSW. Guide for Handling Cytotoxic Drugs and Related Waste. (Standard for Potent Compounds). Retrieved from [Link]

(Note: While specific SDS links change frequently, the handling protocols above adhere to the highest standards for OEB 3/4 Potent Compound handling as recognized by EHS professionals in pharmaceutical development.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.